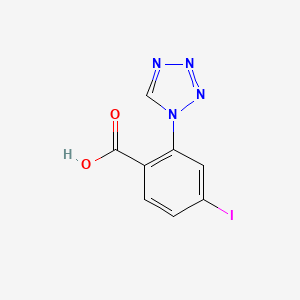

4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

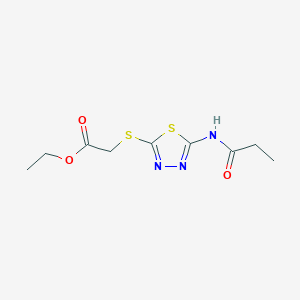

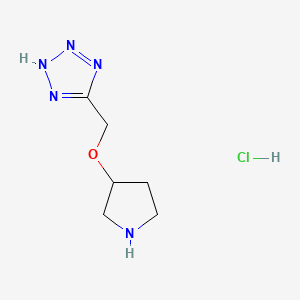

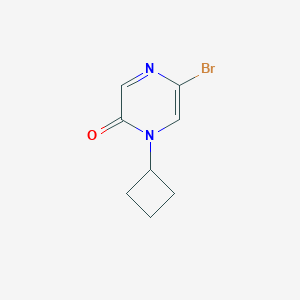

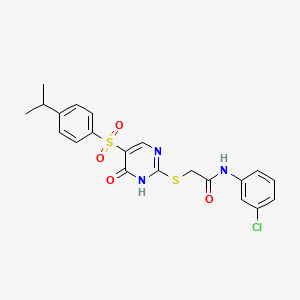

“4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 2091778-39-9. It has a molecular weight of 316.06 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is 1S/C8H5IN4O2/c9-5-1-2-6 (8 (14)15)7 (3-5)13-4-10-11-12-13/h1-4H, (H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 316.06 .Applications De Recherche Scientifique

Molecular Structure and Network Formation

The research on compounds closely related to 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has provided insights into their structural characteristics and potential applications. For instance, studies have illustrated how hydrogen-bonding and π–π stacking interactions contribute to the formation of three-dimensional networks in similar molecular structures. Such interactions are crucial for designing materials with specific optical and structural properties (Guo-Qing Li et al., 2008).

Coordination Polymers and Spectral Studies

Ligand modifications in coordination polymers, including those involving tetrazole-benzoate groups, have been explored to understand their effects on the structures and properties of metal complexes. This research has led to the development of novel materials with diverse topologies and potential applications in catalysis, molecular recognition, and sensing (Weichao Song et al., 2009).

Synthetic Methodologies

Innovative synthetic methods have been developed for compounds related to 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, demonstrating regioselective Cu(I) catalyzed C–N coupling. These methodologies facilitate the creation of a wide range of tetrazolyl benzoic acids, expanding the toolkit for synthesizing heterocyclic compounds with potential pharmaceutical applications (Z. Song et al., 2019).

Environmental Applications

Research into the environmental applications of related compounds has highlighted their potential as luminescent sensors for detecting metal ions and nitroaromatic explosives in aqueous solutions. Such sensors offer high selectivity, sensitivity, and fast detection times, underscoring the importance of these compounds in environmental monitoring and safety (Xiao Zhang et al., 2017).

Gas Adsorption and Storage

The study of fluorinated tetrazolate-benzoic acid derivatives in metal-organic frameworks (MOFs) has revealed their capabilities in gas adsorption, including nitrogen, hydrogen, and carbon dioxide. These findings are significant for applications in gas storage, separation technologies, and environmental remediation (Pradip Pachfule et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s known that the compound can form hydrogen bonds with amino acids in the active pockets of certain proteins, indicating a potential interaction with these targets .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways .

Result of Action

Some compounds with similar structures have been shown to suppress human cell lines in a dose-dependent manner .

Propriétés

IUPAC Name |

4-iodo-2-(tetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFNGILWJMASGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N2C=NN=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-nitrophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2757181.png)

![2,5-Dimethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrole-3-carboxylic acid](/img/structure/B2757189.png)

![N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/no-structure.png)

![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)cyclopentanamine](/img/structure/B2757195.png)

![5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2757197.png)